

Enrofloxacin Methyl Ester: A Technical Review of a Potential Prodrug

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Compound of Interest

Compound Name: *Enrofloxacin Methyl Ester*

Cat. No.: *B15295174*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **enrofloxacin methyl ester**, a potential prodrug of the widely used veterinary antibiotic, enrofloxacin. Due to the limited availability of direct research on the methyl ester derivative, this document establishes a foundational understanding through the extensive data available for the parent compound, enrofloxacin. The guide also explores the theoretical advantages and metabolic pathways of **enrofloxacin methyl ester**, drawing upon established principles of medicinal chemistry and prodrug design.

Introduction to Enrofloxacin

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2] Its bactericidal activity is concentration-dependent and is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] This mechanism of action leads to the rapid death of susceptible bacteria, typically within 20-30 minutes of exposure.[4] Enrofloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][4]

Despite its efficacy, enrofloxacin has some limitations, including poor water solubility, which can affect its formulation and bioavailability.[5][6][7] The development of prodrugs, such as the methyl ester, is a common strategy to overcome such pharmaceutical challenges.

Enrofloxacin Methyl Ester: A Prodrug Approach

Enrofloxacin methyl ester is the methyl ester derivative of enrofloxacin's carboxylic acid moiety. While specific research on this compound is scarce, its potential as a prodrug can be inferred from the principles of medicinal chemistry. Esterification of a carboxylic acid can increase a drug's lipophilicity, potentially enhancing its absorption and cellular uptake. In the body, the ester bond is expected to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug, enrofloxacin.

Physicochemical Properties

Specific experimental data for **enrofloxacin methyl ester** is not readily available in published literature. However, some basic properties can be derived from its chemical structure.

Property	Value	Source
IUPAC Name	methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate	LGC Standards[8]
Molecular Formula	C ₂₀ H ₂₄ FN ₃ O ₃	LGC Standards[8]
Monoisotopic Mass	373.1802 g/mol	LGC Standards[8]
SMILES	<chem>CCN1CCN(CC1)c2cc3N(C=C(C(=O)OC)C(=O)c3cc2F)C4CC4</chem>	LGC Standards[8]

Physicochemical Properties of Enrofloxacin

The properties of the parent drug are crucial for understanding the baseline from which a prodrug is developed.

Property	Value
Molecular Formula	C19H22FN3O3[4]
Molar Mass	359.401 g·mol ⁻¹ [4]
Melting Point	219 to 221 °C (426 to 430 °F)[4]
Water Solubility	0.23 g/L[5][6][7]
pKa1 (carboxyl)	5.94[9][10]
pKa2 (piperazinyl)	8.70[9][10]
Log D (pH 7.0)	3.48[9]

Pharmacokinetics of Enrofloxacin

The pharmacokinetic profile of enrofloxacin is well-documented across various animal species.

Parameter	Value
Bioavailability	Generally high; ~80% in dogs, 65-75% in sheep. [4] However, oral bioavailability is low in ruminants.[1]
Absorption	Rapidly absorbed after oral or parenteral administration.[1][2]
Distribution	Broadly distributed throughout the body with excellent tissue penetration.[1] Tissue concentrations are often higher than plasma concentrations.[11]
Metabolism	Metabolized in the liver via de-ethylation by cytochrome P450 to its active metabolite, ciprofloxacin.[2][4] Enrofloxacin can inhibit P450IA1 and IA2 enzymes.[12]
Elimination Half-Life	Varies by species; 4–5 hours in dogs, 6 hours in cats, 1.5 - 4.5 hours in sheep.[4]
Excretion	Primarily excreted through the kidneys and bile. [2][4]

Pharmacodynamics and Antimicrobial Spectrum of Enrofloxacin

Enrofloxacin's efficacy is linked to its concentration-dependent bactericidal activity.

Parameter	Description
Mechanism of Action	Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and cell death. [2] [3]
Antimicrobial Spectrum	Broad-spectrum activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella, Escherichia coli, Enterobacter, Campylobacter, Salmonella, and Proteus, as well as Gram-positive bacteria like Staphylococcus (including methicillin-resistant strains). It is also effective against Mycoplasma and Chlamydia. [4]
Post-Antibiotic Effect	Exhibits a significant post-antibiotic effect for both Gram-negative and Gram-positive bacteria. [4]

Toxicity Profile of Enrofloxacin

While generally safe, enrofloxacin is associated with some toxicities.

Toxicity Type	Description
Acute Oral LD50 (mouse)	4336 to >5000 mg/kg[13]
Acute Oral LD50 (rat)	>5000 mg/kg[13]
Articular Cartilage	Can cause changes in articular cartilage, particularly in young, growing animals.[13]
Retinotoxicity	In cats, enrofloxacin can be retinotoxic, potentially leading to irreversible blindness.[4]
Reproductive Effects	Chronic exposure in laboratory animals has been shown to cause testicular degeneration and adverse effects on spermatogenesis.[13]
Mutagenicity/Carcinogenicity	Not found to be mutagenic or carcinogenic in animal studies.[3][13]

Experimental Protocols

Detailed experimental protocols for **enrofloxacin methyl ester** are not available. However, standard methodologies for the synthesis, characterization, and evaluation of a novel prodrug would be applicable.

7.1. Hypothetical Synthesis of **Enrofloxacin Methyl Ester**

A standard esterification method, such as a Fischer esterification, would be a likely route for the synthesis of **enrofloxacin methyl ester**.

- **Reaction:** Enrofloxacin would be reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- **Conditions:** The reaction mixture would likely be heated under reflux to drive the equilibrium towards the ester product.
- **Purification:** The resulting **enrofloxacin methyl ester** would then be isolated and purified using techniques such as crystallization or chromatography.

7.2. In Vitro Hydrolysis Assay

To confirm its prodrug behavior, the stability of **enrofloxacin methyl ester** would be assessed in various biological media.

- **Media:** The compound would be incubated in simulated gastric fluid, simulated intestinal fluid, and plasma from target animal species.
- **Analysis:** Samples would be taken at various time points and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the methyl ester and the appearance of enrofloxacin.
- **Objective:** This experiment would determine the rate of hydrolysis and confirm that the prodrug is converted to the active parent drug under physiological conditions.

7.3. Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of **enrofloxacin methyl ester** would be compared to that of enrofloxacin.

- **Method:** A broth microdilution method would be used to determine the Minimum Inhibitory Concentration (MIC) of both compounds against a panel of relevant bacterial pathogens.
- **Interpretation:** It is expected that the methyl ester would show little to no intrinsic activity, as its efficacy is dependent on its conversion to enrofloxacin. The MIC of the parent drug would serve as the benchmark.

7.4. In Vivo Pharmacokinetic Study

A pharmacokinetic study in a target animal model (e.g., dogs or rabbits) would be essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the prodrug.

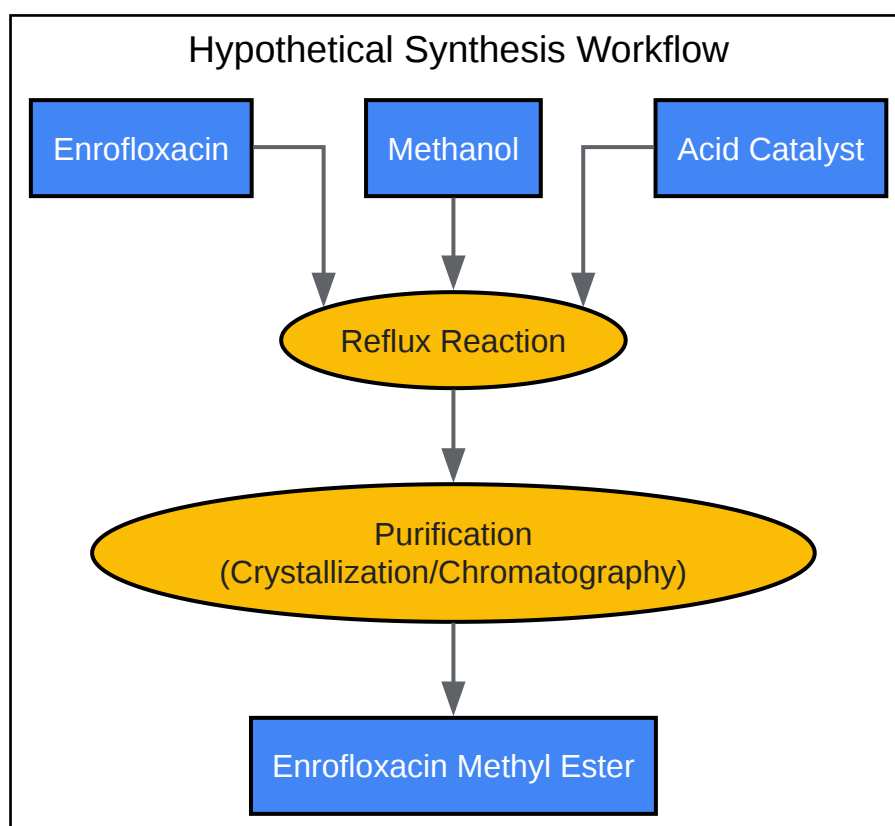
- **Administration:** **Enrofloxacin methyl ester** would be administered orally or parenterally at a dose equimolar to a standard dose of enrofloxacin.
- **Sampling:** Blood samples would be collected at predetermined time points.
- **Analysis:** Plasma concentrations of both **enrofloxacin methyl ester** and enrofloxacin would be measured using a validated analytical method like LC-MS/MS.

- Parameters: Key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and bioavailability would be calculated to compare the prodrug to the parent drug.

Visualizations

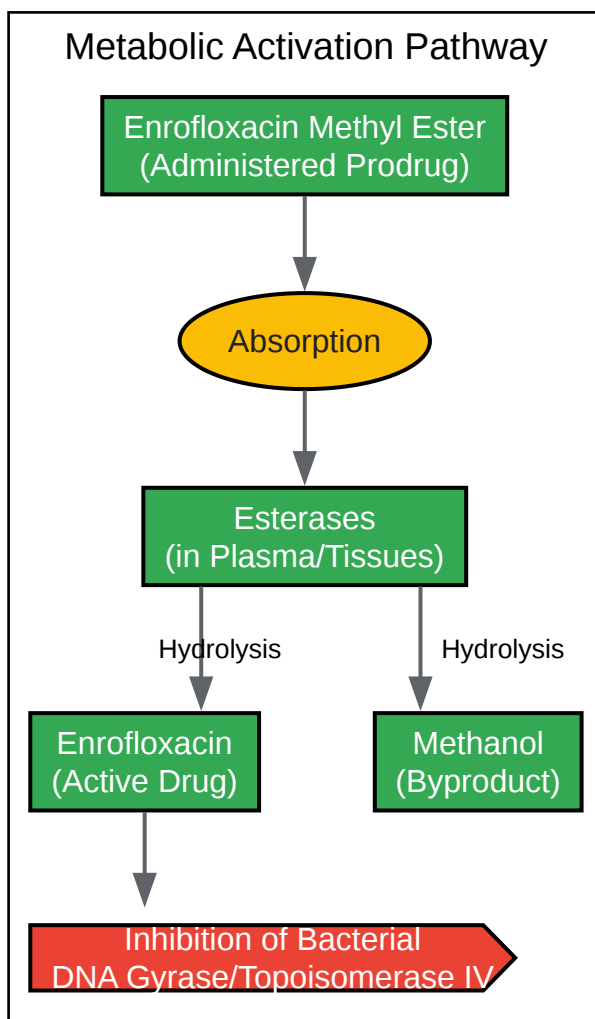
8.1. Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical synthesis, metabolic activation, and a general experimental workflow for the evaluation of **enrofloxacin methyl ester**.



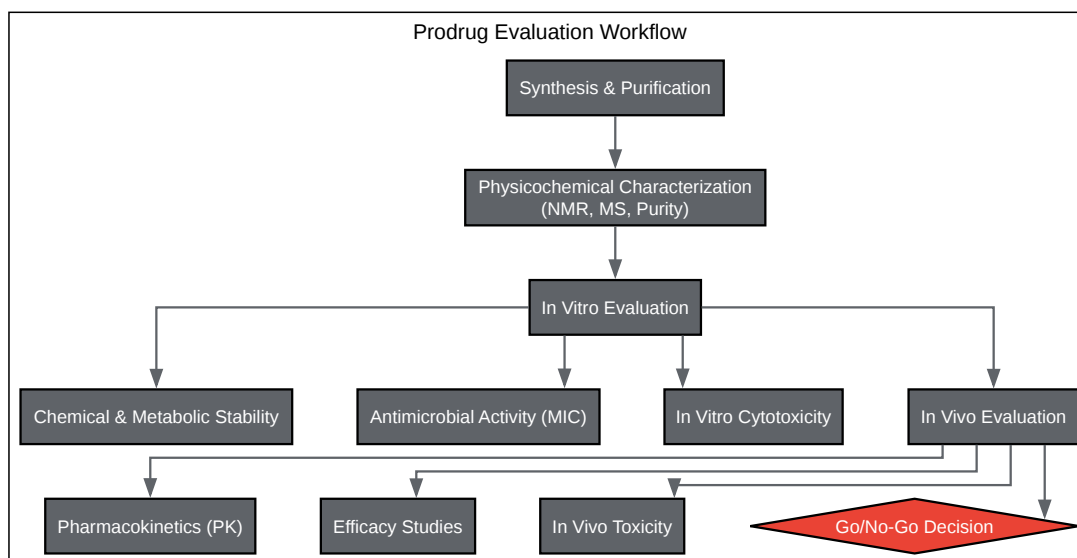
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Caption: Hypothetical synthesis of **enrofloxacin methyl ester**.



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Caption: Expected in vivo hydrolysis of the prodrug.



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Caption: General experimental workflow for prodrug evaluation.

Conclusion

Enrofloxacin methyl ester represents a logical and potentially valuable prodrug of enrofloxacin. While direct experimental data is currently lacking in the public domain, this technical guide provides a robust theoretical framework for its potential properties, metabolic fate, and the necessary experimental steps for its evaluation. By leveraging the extensive knowledge of the parent compound, enrofloxacin, and established principles of prodrug design,

researchers and drug development professionals can better assess the potential of **enrofloxacin methyl ester** as a therapeutic agent in veterinary medicine. Further research is warranted to synthesize, characterize, and evaluate this compound to determine if it offers tangible advantages over existing enrofloxacin formulations.

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